LUF5831

Description

Propriétés

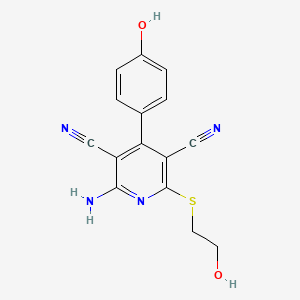

Formule moléculaire |

C15H12N4O2S |

|---|---|

Poids moléculaire |

312.3 g/mol |

Nom IUPAC |

2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19) |

Clé InChI |

GYIHPWFWFRELQC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCCO)N)C#N)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LUF5831

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of LUF5831, a novel non-adenosine-like partial agonist for the human adenosine A1 receptor (A1R). The information presented is collated from primary research and is intended to provide a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Mechanism of Action

This compound acts as a partial agonist at the human adenosine A1 receptor. Unlike endogenous agonists such as adenosine, this compound is a non-ribose ligand. Its interaction with the A1R has been characterized through radioligand binding assays and functional assessments of intracellular signaling.

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the A1R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound elicits a submaximal response in this signaling pathway compared to full agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with the adenosine A1 receptor.

Table 1: Radioligand Binding Affinity of this compound

| Ligand | Receptor | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |

| This compound | Adenosine A₁ | 18 | CPA (Full Agonist) | Not Reported in this context |

| This compound | Mutant (T277A) Adenosine A₁ | 122 ± 22 | CPA (Full Agonist) | Negligible Affinity |

Kᵢ represents the inhibitory constant, a measure of binding affinity. CPA (N⁶-cyclopentyladenosine) is a full agonist at the adenosine A1 receptor. The T277A mutant receptor shows significantly reduced affinity for the full agonist CPA, while this compound retains a notable affinity, suggesting a different binding mode.[1]

Table 2: Functional Activity of this compound at the Wild-Type Adenosine A₁ Receptor

| Ligand | Assay | Endpoint | Efficacy (% inhibition of forskolin-induced cAMP) |

| This compound | cAMP Functional Assay | cAMP Production | 37 ± 1% |

| CPA | cAMP Functional Assay | cAMP Production | 66 ± 5% |

This data demonstrates the partial agonist nature of this compound, as it produces a lower maximal effect compared to the full agonist CPA in inhibiting cAMP production.[1]

Signaling Pathway

The activation of the adenosine A1 receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Caption: this compound signaling pathway at the adenosine A1 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human adenosine A1 receptor.

-

Materials:

-

Membranes from cells expressing wild-type or mutant (T277A) human adenosine A1 receptors.

-

Radioligand: A specific antagonist or agonist for the A1 receptor (e.g., [³H]DPCPX).

-

This compound and other competing ligands (e.g., CPA, DPCPX).

-

Assay buffer.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the competing ligand (this compound).

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ (concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

-

-

Thermodynamic Analysis: To understand the driving forces of binding, these assays can be performed at different temperatures.[1]

References

LUF5831: A Technical Guide to its Adenosine A1 Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and functional characteristics of LUF5831, a non-adenosine agonist, at the human adenosine A1 receptor (A1R). The information is compiled to support researchers and professionals in the fields of pharmacology and drug development in their understanding and potential application of this compound.

Core Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for the human adenosine A1 receptor has been determined through radioligand binding experiments. The key quantitative data are summarized in the tables below for clear comparison.

| Compound | Receptor | Parameter | Value (nM) |

| This compound | Wild-Type Human Adenosine A1 | Kᵢ | 18 |

| This compound | Mutant (T277A) Human Adenosine A1 | Kᵢ | 122 ± 22 |

Table 1: Binding Affinity of this compound at Human Adenosine A1 Receptors. The Kᵢ value represents the inhibition constant, a measure of the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Functional Profile: Partial Agonism and cAMP Inhibition

This compound has been characterized as a partial agonist at the wild-type human adenosine A1 receptor. Its functional activity was assessed by measuring its effect on the forskolin-induced production of cyclic adenosine monophosphate (cAMP).

| Compound | Receptor | Functional Effect | Maximal Inhibition of cAMP Production (%) |

| This compound | Wild-Type Human Adenosine A1 | Partial Agonist | 37 ± 1 |

| CPA (Full Agonist) | Wild-Type Human Adenosine A1 | Full Agonist | 66 ± 5 |

| This compound | Mutant (T277A) Human Adenosine A1 | No significant inhibition | - |

| CPA (Full Agonist) | Mutant (T277A) Human Adenosine A1 | No significant inhibition | - |

Table 2: Functional Activity of this compound at Human Adenosine A1 Receptors. The data shows that this compound produces a submaximal inhibitory effect on cAMP production compared to the full agonist N⁶-cyclopentyladenosine (CPA).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's interaction with the adenosine A1 receptor.

Radioligand Competition Binding Assay for Kᵢ Determination

This protocol outlines the steps to determine the binding affinity (Kᵢ) of a test compound like this compound for the adenosine A1 receptor using a competition binding assay with a radiolabeled antagonist.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor (wild-type or mutant).

-

Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 200 µL:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of the radiolabeled A1 receptor antagonist, such as [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX) (e.g., 1 nM).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

To determine non-specific binding, add a high concentration of a non-radiolabeled A1 receptor antagonist (e.g., 10 µM DPCPX) to a set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay

This protocol describes how to measure the functional effect of this compound on the adenosine A1 receptor by quantifying its ability to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

1. Cell Culture and Seeding:

-

Culture CHO cells stably expressing the human adenosine A1 receptor in appropriate media.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a pre-warmed buffer (e.g., DMEM/HEPES).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for a short period (e.g., 20-30 minutes) to prevent the degradation of cAMP.

-

Add increasing concentrations of the test compound (this compound) or a reference agonist (e.g., CPA) to the wells.

-

Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin to all wells (except for the basal control).

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

3. Cell Lysis and cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each experimental well from the standard curve.

-

Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the maximal response (Eₘₐₓ) from the dose-response curve.

Adenosine A1 Receptor Signaling Pathways

Activation of the adenosine A1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary and best-characterized pathway involves coupling to inhibitory G proteins (Gᵢ/Gₒ).

Canonical G Protein-Mediated Signaling

Upon agonist binding, the A1 receptor undergoes a conformational change, leading to the activation of associated Gᵢ/Gₒ proteins. The activated G protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effectors.

Key steps in the canonical pathway:

-

Agonist Binding: this compound binds to the adenosine A1 receptor.

-

G Protein Activation: The receptor activates the Gᵢ/Gₒ protein.

-

Adenylyl Cyclase Inhibition: The α subunit of the G protein inhibits the activity of adenylyl cyclase.

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cAMP.

-

Decreased PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).

-

Altered Cellular Response: The decrease in PKA activity leads to changes in the phosphorylation state of various downstream proteins, ultimately resulting in the cellular response, such as modulation of ion channel activity and gene expression.

Other Signaling Pathways

In addition to the canonical adenylyl cyclase pathway, the activated βγ subunits of the G protein can directly modulate the activity of other effectors, including:

-

Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

Phospholipase C (PLC): In some cell types, A1 receptor activation can stimulate PLC, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to LUF5831: An Adenosine A1 Receptor Partial Agonist

This guide provides a comprehensive technical overview of this compound, a novel, non-adenosine partial agonist for the human adenosine A1 receptor (A1R). This compound serves as a valuable research tool for investigating A1R pharmacology, signaling, and its potential therapeutic applications.

Core Compound Characteristics

This compound is a synthetic organic molecule belonging to the pyridine-3,5-dicarbonitrile class of compounds. It is distinguished by its ability to bind to and activate the adenosine A1 receptor, albeit with lower efficacy than endogenous full agonists like adenosine or synthetic full agonists such as N6-cyclopentyladenosine (CPA). This partial agonism makes this compound a subject of interest for conditions where a modulated, rather than maximal, A1R response is desired, potentially avoiding the side effects associated with full agonists[1].

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological parameters of this compound, primarily derived from studies by Heitman et al. (2006)[1].

Table 1: Radioligand Binding Affinities of this compound and Comparator Ligands at the Human Adenosine A1 Receptor

| Compound | Receptor Type | Radioligand | K_i (nM) |

| This compound | Wild-type | [³H]DPCPX | 18 |

| This compound | Mutant (T277A) | [³H]DPCPX | 122 ± 22 |

| CPA (Full Agonist) | Wild-type | [³H]DPCPX | High affinity: 1.2 ± 0.2 Low affinity: 38 ± 7 |

| CPA (Full Agonist) | Mutant (T277A) | [³H]DPCPX | Negligible affinity |

| DPCPX (Inverse Agonist) | Wild-type | [³H]DPCPX | 0.45 ± 0.04 |

Table 2: Functional Potency and Efficacy of this compound in a cAMP Assay

| Compound | Assay Type | Parameter | Value |

| This compound | Forskolin-induced cAMP accumulation | IC₅₀ | 130 ± 30 nM |

| This compound | Forskolin-induced cAMP accumulation | E_max (% inhibition) | 37 ± 1% |

| CPA (Full Agonist) | Forskolin-induced cAMP accumulation | IC₅₀ | 1.8 ± 0.4 nM |

| CPA (Full Agonist) | Forskolin-induced cAMP accumulation | E_max (% inhibition) | 66 ± 5% |

Signaling Pathway

This compound exerts its effects by binding to the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The A1R is canonically coupled to inhibitory G proteins of the Gi/o family[2]. Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The signaling cascade is depicted in the diagram below.

References

LUF5831: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Adenosine A1 Receptor Modulator, LUF5831.

This technical guide provides a comprehensive overview of this compound, a notable small molecule investigated for its unique interactions with the adenosine A1 receptor. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, biological functions, and the experimental frameworks used to elucidate its activity.

Chemical Identity and Structure

This compound, also known by its synonyms LUF 5831 and GTPL376, is chemically defined as 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile[1]. Its chemical identity is cataloged under the PubChem Compound Identification (CID) number 135494270[1].

The molecular structure of this compound is characterized by a central pyridine ring substituted with an amino group, two nitrile groups, a 4-hydroxyphenyl group, and a 2-hydroxy-ethylsulfanyl group.

Image of the chemical structure of this compound would be placed here. (A 2D chemical structure diagram) Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its potential as a therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C17H14N4O2S | [2] |

| Molecular Weight | 354.4 g/mol | [2] |

| IUPAC Name | 2-amino-6-[(2-hydroxyethyl)sulfanyl]-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=NC(=C2N)N#C)SCCC(=O)O)C#N)O | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 354.083745 g/mol | |

| Topological Polar Surface Area | 158 Ų | [2] |

| XLogP3 | 2.1 |

Biological Activity and Mechanism of Action

This compound is recognized as a modulator of the adenosine A1 receptor , exhibiting a complex pharmacological profile. Research indicates that it acts as both an agonist and an antagonist at this receptor, suggesting a mode of action that may involve allosteric modulation.

Target: Adenosine A1 Receptor

The primary biological target of this compound is the adenosine A1 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.

Signaling Pathway

The adenosine A1 receptor, upon activation by an agonist, typically couples to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The signaling cascade can also involve the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels. The dual agonistic-antagonistic nature of this compound suggests that it may differentially affect these downstream signaling pathways, potentially through allosteric binding that alters the receptor's conformation and its coupling to G proteins.

Caption: this compound's interaction with the Adenosine A1 receptor signaling pathway.

Experimental Protocols

The characterization of this compound's activity at the adenosine A1 receptor has been achieved through various in vitro experimental assays. The following outlines the general methodologies employed in such studies.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for the adenosine A1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human adenosine A1 receptor.

-

Incubation: Membranes are incubated with a known radiolabeled antagonist for the A1 receptor (e.g., [3H]DPCPX) in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays (cAMP Measurement)

Objective: To assess the functional effect of this compound on adenosine A1 receptor-mediated signaling.

Methodology:

-

Cell Culture: Cells expressing the adenosine A1 receptor are cultured and seeded in appropriate plates.

-

Treatment: Cells are pre-treated with an adenylyl cyclase stimulator (e.g., forskolin) to elevate intracellular cAMP levels. Subsequently, cells are treated with varying concentrations of this compound.

-

Lysis: The cells are lysed to release intracellular components, including cAMP.

-

Detection: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its agonistic activity (EC50). To assess antagonistic activity, the assay is performed in the presence of a known A1 receptor agonist, and the ability of this compound to reverse the agonist's effect is measured.

Summary and Future Directions

This compound represents an intriguing pharmacological tool for studying the adenosine A1 receptor. Its dual agonistic and antagonistic properties, likely mediated through allosteric interactions, offer a unique profile that could be leveraged for therapeutic development. Further research is warranted to fully elucidate the molecular determinants of its binding and the precise conformational changes it induces in the receptor. In vivo studies are also necessary to understand its physiological effects and pharmacokinetic profile. This detailed understanding will be pivotal for any future translation of this compound or its analogs into clinical applications.

References

LUF5831: A Technical Whitepaper on a Novel Partial Agonist of the Adenosine A₁ Receptor

Audience: Researchers, scientists, and drug development professionals.

Abstract: LUF5831 is a non-ribose, small molecule ligand that has been identified as a partial agonist for the human adenosine A₁ receptor. This document provides a comprehensive technical overview of this compound, summarizing its quantitative pharmacological data, detailing the experimental protocols for its characterization, and illustrating the key signaling pathways and experimental workflows. The data presented herein establishes this compound as a significant tool for research into adenosine A₁ receptor function and a potential lead compound for therapeutic development.

Quantitative Pharmacological Data

The partial agonist activity of this compound at the human adenosine A₁ receptor has been characterized through radioligand binding and functional assays. The key quantitative parameters are summarized in the table below, with the full A₁ receptor agonist N⁶-cyclopentyladenosine (CPA) provided for comparison.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Wild-Type Human Adenosine A₁ | Radioligand Binding | Kᵢ (nM) | 18 | [1] |

| This compound | Mutant (T277A) Human Adenosine A₁ | Radioligand Binding | Kᵢ (nM) | 122 ± 22 | [2] |

| This compound | Wild-Type Human Adenosine A₁ | cAMP Functional Assay | Eₘₐₓ (% inhibition of forskolin-stimulated cAMP) | 37 ± 1 | [2] |

| CPA | Wild-Type Human Adenosine A₁ | cAMP Functional Assay | Eₘₐₓ (% inhibition of forskolin-stimulated cAMP) | 66 ± 5 | [2] |

| CPA | Mutant (T277A) Human Adenosine A₁ | Radioligand Binding | Affinity | Negligible | [2] |

Experimental Protocols

The characterization of this compound as a partial agonist involves two primary experimental procedures: a radioligand binding assay to determine its affinity for the adenosine A₁ receptor, and a functional assay to measure its effect on intracellular signaling.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the human adenosine A₁ receptor by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human adenosine A₁ receptor.

Materials:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human adenosine A₁ receptor.

-

Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A₁ receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A₁ receptor ligand (e.g., 10 µM CPA).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: CHO-K1 cells expressing the human adenosine A₁ receptor are cultured and harvested. The cells are then homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:

-

50 µL of assay buffer containing various concentrations of this compound.

-

50 µL of [³H]DPCPX at a final concentration near its K₋d (e.g., 1-2 nM).

-

100 µL of the membrane preparation (containing 5-10 µg of protein).

-

-

Incubation: The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DPCPX) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in the adenosine A₁ receptor signaling pathway.

Objective: To determine the efficacy (Eₘₐₓ) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human adenosine A₁ receptor.

-

Stimulating Agent: Forskolin, a direct activator of adenylyl cyclase.

-

Test Compound: this compound.

-

Reference Agonist: CPA (N⁶-cyclopentyladenosine).

-

Phosphodiesterase Inhibitor: e.g., Rolipram or IBMX, to prevent the degradation of cAMP.

-

cAMP Detection Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Culture and Plating: CHO-K1 cells expressing the human adenosine A₁ receptor are cultured and seeded into 96-well plates and grown to a suitable confluency.

-

Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor, and the cells are pre-incubated for a short period.

-

Stimulation: The cells are then treated with:

-

A fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.

-

Varying concentrations of this compound or the reference agonist CPA.

-

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow for the modulation of cAMP levels.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the amount produced by forskolin alone. The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound. The Eₘₐₓ (maximum effect) is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

Adenosine A₁ Receptor Signaling Pathway

The adenosine A₁ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gᵢ. Activation of the A₁ receptor by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.

Caption: Adenosine A₁ receptor signaling pathway.

Experimental Workflow for this compound Characterization

The characterization of a novel compound like this compound follows a logical progression from determining its binding properties to assessing its functional activity.

Caption: Workflow for characterizing this compound.

Conclusion

The data and methodologies presented in this whitepaper confirm that this compound is a partial agonist of the human adenosine A₁ receptor. It exhibits a notable binding affinity and produces a submaximal response compared to the full agonist CPA. The detailed experimental protocols provide a framework for the continued investigation of this compound and other novel ligands targeting the adenosine A₁ receptor. The unique pharmacological profile of this compound makes it a valuable tool for dissecting the complexities of adenosine signaling and a potential starting point for the development of new therapeutics with a modulated and potentially safer efficacy profile.

References

LUF5831: A Technical Guide to a Novel Adenosine A1 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of LUF5831, a novel, non-adenosine, non-ribose partial agonist for the adenosine A1 receptor. This compound has been a subject of interest for its unique pharmacological profile, including its interaction with wild-type and mutant adenosine A1 receptors and its response to allosteric modulators. This guide details the compound's binding affinity, functional activity, and the experimental methodologies employed in its characterization. Furthermore, it elucidates the canonical signaling pathway of the adenosine A1 receptor, providing context for the mechanism of action of this compound.

Introduction

This compound is a synthetic organic compound identified as a partial agonist of the adenosine A1 receptor.[1][2] Unlike traditional adenosine analogues, this compound is a non-ribose ligand, which contributes to its distinct pharmacological properties. Its discovery emerged from research into a series of ligands demonstrating a spectrum of agonistic and antagonistic activities at the adenosine A1 receptor. This guide aims to consolidate the available technical data on this compound to serve as a valuable resource for researchers in the field of pharmacology and drug development.

Discovery and Development

The discovery of this compound was part of a broader effort to identify novel ligands for the adenosine A1 receptor. The primary research characterizing this compound was published in the British Journal of Pharmacology in 2006 by Heitman et al.[1][2] While a specific, detailed timeline of its development from initial synthesis to publication is not publicly available, the research indicates it was part of a systematic investigation into the structure-activity relationships of non-adenosine-like compounds. Public records do not indicate that this compound has entered into clinical trials.

Chemical Properties

This compound is identified by the CAS Registry Number 333963-57-8.[3][4][5][6][7]

Pharmacological Profile

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and associated ligands from the primary literature.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | Human Adenosine A1 | Ki | 18 ± 1 nM | Heitman et al., 2006 |

| This compound | Mutant (T277A) Adenosine A1 | Ki | 122 ± 22 nM | Heitman et al., 2006 |

| CPA | Human Adenosine A1 | Ki | 1.1 ± 0.1 nM | Heitman et al., 2006 |

| DPCPX | Human Adenosine A1 | Ki | 0.60 ± 0.03 nM | Heitman et al., 2006 |

Table 1: Binding Affinities of this compound and Reference Compounds at the Human Adenosine A1 Receptor.

| Compound | Assay | Parameter | Value | Reference |

| This compound | cAMP accumulation | % inhibition vs. CPA | 37 ± 1% | Heitman et al., 2006 |

| CPA | cAMP accumulation | % inhibition | 66 ± 5% | Heitman et al., 2006 |

Table 2: Functional Activity of this compound as a Partial Agonist.

Mechanism of Action

This compound acts as a partial agonist at the adenosine A1 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi.

Adenosine A1 Receptor Signaling Pathway

Upon activation by an agonist, the adenosine A1 receptor initiates a signaling cascade that leads to various cellular responses. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Adenosine A1 Receptor Signaling Pathway

Experimental Protocols

The following protocols are based on the methodologies described in Heitman et al., 2006.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for the human adenosine A1 receptor.

-

Materials:

-

Membranes from CHO cells stably expressing the human adenosine A1 receptor.

-

[3H]DPCPX (radioligand).

-

This compound and other competing ligands.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]DPCPX and varying concentrations of the competing ligand (e.g., this compound).

-

Incubate for 2 hours at 25°C in the assay buffer.

-

Separate bound from free radioligand by rapid filtration over Whatman GF/B filters.

-

Wash filters with ice-cold buffer.

-

Measure radioactivity of the filters by liquid scintillation counting.

-

Analyze data using non-linear regression to determine the Ki value.

-

cAMP Accumulation Assay

-

Objective: To assess the functional activity of this compound as an agonist or antagonist.

-

Materials:

-

CHO cells expressing the human adenosine A1 receptor.

-

Forskolin.

-

This compound and reference agonists (e.g., CPA).

-

cAMP assay kit.

-

-

Procedure:

-

Pre-incubate cells with the test compound (this compound) for 15 minutes.

-

Stimulate the cells with forskolin (to increase basal cAMP levels) for 15 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive binding assay or other suitable method provided by a commercial kit.

-

Determine the extent of inhibition of forskolin-stimulated cAMP accumulation by this compound.

-

Experimental Workflow Diagram

Workflow for this compound Characterization

Conclusion

This compound is a valuable tool compound for studying the pharmacology of the adenosine A1 receptor. Its non-ribose structure and partial agonist activity provide a unique profile for investigating receptor function and allosteric modulation. The data and protocols presented in this guide offer a foundational resource for researchers interested in further exploring the therapeutic potential and molecular interactions of this compound and related compounds. While it has not progressed to clinical development, its characterization has contributed to a deeper understanding of adenosine A1 receptor pharmacology.

References

- 1. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of this compound, a novel nonadenosine-like agonist | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. 333963-57-8|this compound|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

LUF5831: An In-Depth Technical Guide on its Target Receptor and Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological characteristics of LUF5831, a novel non-adenosine-like compound. The document details its molecular target, associated signaling cascade, quantitative binding and functional data, and the experimental methodologies used for its characterization.

Core Target Receptor: Human Adenosine A₁ Receptor

This compound is an agonist that specifically targets the human adenosine A₁ receptor .[1] This receptor is a class A G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, particularly in the cardiovascular and central nervous systems.

Signaling Pathway of this compound

Upon binding to the adenosine A₁ receptor, this compound initiates a signaling cascade characteristic of this Gi/o-coupled receptor. The primary downstream effect is the inhibition of adenylyl cyclase , which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in a variety of cellular responses.

Caption: this compound-mediated activation of the Adenosine A₁ receptor and downstream signaling.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been characterized through radioligand binding and functional assays. The key quantitative parameters are summarized in the table below for easy comparison.

| Parameter | Receptor | Value |

| Binding Affinity (Kᵢ) | Human Adenosine A₁ Receptor (wild-type) | 18 nM |

| Human Adenosine A₁ Receptor (T277A mutant) | 122 ± 22 nM | |

| Functional Activity | Human Adenosine A₁ Receptor (wild-type) | Partial Agonist (37 ± 1% inhibition of forskolin-induced cAMP production) |

| Human Adenosine A₁ Receptor (T277A mutant) | No inhibition of cAMP production |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These experiments were performed to determine the binding affinity of this compound for the human adenosine A₁ receptor.

Methodology:

-

Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human adenosine A₁ receptor (wild-type or T277A mutant) were used.

-

Radioligand: [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine), a selective adenosine A₁ receptor antagonist, was used as the radioligand.

-

Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, pH 7.4.

-

Incubation:

-

10 µg of membrane protein was incubated in a total volume of 550 µL.

-

The incubation mixture contained the membranes, 1.7 nM [³H]DPCPX, and varying concentrations of the competing ligand (this compound).

-

Incubation was carried out for 60 minutes at 27°C.

-

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through a Unifilter 96 GF/C plate, followed by washing with ice-cold wash buffer (25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, pH 7.4).

-

Quantification: The radioactivity retained on the filters was measured using a scintillation counter (e.g., TopCount®).

-

Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC₅₀ value, which was then converted to the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

cAMP Functional Assay

This assay was conducted to determine the functional effect of this compound on the adenosine A₁ receptor signaling pathway.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human adenosine A₁ receptor were used. Cells were seeded in 96-well plates.

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.025 mM Rolipram (phosphodiesterase inhibitor), pH 7.4.

-

Assay Procedure:

-

Cells were pre-incubated with 10 µM Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

This compound was added at various concentrations.

-

The cells were incubated for 30 minutes at room temperature.

-

-

cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay, such as a LANCE® Ultra cAMP assay. This involves the competition between cellular cAMP and a fluorescently labeled cAMP for binding to a specific antibody.

-

Data Analysis: The dose-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP production was plotted to determine the percentage of inhibition and to characterize it as a partial agonist.

Caption: Workflow for the cAMP functional assay to assess this compound activity.

References

Unable to Retrieve Data for LUF5831: A Search for In Vitro and In Vivo Studies

A comprehensive search for the compound designated "LUF5831" has yielded no publicly available scientific literature or data regarding its in vitro or in vivo studies. This prevents the creation of the requested in-depth technical guide and whitepaper.

-

Internal Designation: "this compound" may be an internal codename for a compound that is still in the early stages of preclinical development. Pharmaceutical companies and research institutions often use internal identifiers before a compound is publicly disclosed in scientific literature or patents.

-

Novel Compound: The compound may be very new, and research findings have not yet been published.

-

Typographical Error: It is possible that "this compound" is a misspelling of a different compound identifier.

Without any foundational data, it is not possible to fulfill the core requirements of the request, which include:

-

Quantitative Data Presentation: No data is available to summarize in tables.

-

Experimental Protocols: No cited experiments exist from which to detail methodologies.

-

Visualization of Pathways and Workflows: Without knowledge of the compound's mechanism of action or experimental procedures, no signaling pathways or workflows can be diagrammed.

It is recommended that the user verify the compound identifier "this compound" for accuracy. If the identifier is correct, it is likely that the information is not yet in the public domain. Researchers, scientists, and drug development professionals seeking information on this compound may need to consult internal documentation within their respective organizations or await future publications.

LUF5831: A Technical Guide to a Novel Adenosine A1 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LUF5831, a non-adenosine partial agonist of the adenosine A1 receptor. The information is compiled from publicly available data, with a focus on its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Information

This compound, chemically identified as 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile, is a significant research compound due to its unique profile as a non-ribose ligand for the adenosine A1 receptor.

| Identifier | Value |

| PubChem CID | 135494270 |

| IUPAC Name | 2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile |

| Molecular Formula | C15H12N4O2S |

| Molecular Weight | 312.35 g/mol |

| SMILES | N#CC1=C(SCCO)N=C(C(C#N)=C1C2=CC=C(O)C=C2)N |

| InChI | InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19) |

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays, providing key quantitative metrics for its interaction with the human adenosine A1 receptor.

Radioligand Binding Affinity

The affinity of this compound for the wild-type and a mutant (T277A) human adenosine A1 receptor was determined through radioligand binding assays.

| Receptor | Ligand | Kᵢ (nM) |

| Adenosine A1 (Wild-Type) | This compound | 18 |

| Adenosine A1 (Mutant T277A) | This compound | 122 ± 22[1] |

Functional Activity (cAMP Assay)

This compound acts as a partial agonist at the wild-type adenosine A1 receptor, as demonstrated by its submaximal inhibition of forskolin-induced cAMP production. In contrast, the full agonist N6-cyclopentyladenosine (CPA) elicits a more pronounced response.[1]

| Compound | Maximal Inhibition of cAMP Production (%) |

| This compound | 37 ± 1[1] |

| CPA | 66 ± 5[1] |

Thermodynamic Binding Parameters

The binding of this compound to the adenosine A1 receptor is an entropy-driven process, a characteristic that distinguishes its interaction from that of some full agonists.

| Ligand | Thermodynamic Driver |

| This compound | Entropy-driven |

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to and partially activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the adenosine A1 receptor involves coupling to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors.

Caption: Adenosine A1 Receptor Signaling Pathway Activation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These experiments were conducted to determine the binding affinity of this compound to the human adenosine A1 receptor.

Workflow:

Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the human adenosine A1 receptor (wild-type or T277A mutant).

-

Incubation: For competition binding assays, membranes were incubated in a buffer containing a fixed concentration of the radioligand [3H]DPCPX (an adenosine A1 receptor antagonist) and varying concentrations of this compound.

-

Equilibrium: The incubation was carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value of this compound, which was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay was performed to assess the functional activity of this compound as an agonist or antagonist at the adenosine A1 receptor.

Workflow:

Caption: Workflow for cAMP Functional Assay.

Detailed Steps:

-

Cell Seeding: CHO cells expressing the human adenosine A1 receptor were seeded in multi-well plates.

-

Pre-incubation: The cells were pre-incubated with adenosine deaminase to remove any endogenous adenosine.

-

Compound Addition: The cells were then incubated with a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of this compound.

-

Incubation: The incubation was carried out for a defined period to allow for changes in intracellular cAMP levels.

-

Cell Lysis: The reaction was stopped, and the cells were lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates was determined using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The data were plotted as a dose-response curve, from which the maximal effect (Emax) of this compound on the inhibition of forskolin-stimulated cAMP accumulation was determined.

Thermodynamic Analysis

To determine the thermodynamic parameters of this compound binding, radioligand binding assays were performed at multiple temperatures.

Detailed Steps:

-

Radioligand Binding at Multiple Temperatures: Competition binding assays, as described above, were conducted at a range of temperatures (e.g., 15°C, 25°C, 35°C).

-

van't Hoff Analysis: The equilibrium binding constants (Ka = 1/Ki) obtained at different temperatures were used to construct a van't Hoff plot (ln(Ka) versus 1/T).

-

Parameter Calculation: The change in enthalpy (ΔH°) and entropy (ΔS°) of binding were calculated from the slope and y-intercept of the van't Hoff plot, respectively. The change in Gibbs free energy (ΔG°) was calculated using the equation ΔG° = ΔH° - TΔS°.

This comprehensive technical guide provides a detailed overview of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data and protocols serve as a foundation for further investigation into the therapeutic potential of this novel adenosine A1 receptor partial agonist.

References

An In-depth Technical Guide to the Safety and Handling of LUF5831 (Lutetium (III) Fluoride)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for guidance and is based on publicly available Safety Data Sheets (SDS) for Lutetium (III) Fluoride (CAS No. 13760-81-1). It is not a substitute for a thorough review of the original SDS and a site-specific risk assessment. Always consult the most current SDS for your specific material and follow all applicable local, state, and federal regulations.

Chemical Identification

The identifier LUF5831 appears to refer to Lutetium (III) Fluoride.

| Identifier | Value |

| Chemical Name | Lutetium (III) Fluoride |

| Synonyms | Lutetium trifluoride |

| CAS Number | 13760-81-1 |

| Chemical Formula | LuF₃ |

| Molecular Weight | 231.96 g/mol |

| Appearance | White powder/solid |

Hazard Summary

Lutetium (III) Fluoride is classified as a hazardous substance. The primary hazards are associated with irritation and the potential toxic effects of fluoride.

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Toxic if swallowed or in contact with skin is also reported in some classifications.[1]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[2]

-

Skin Contact: Causes skin irritation.[2][3] Some sources also indicate it may be toxic in contact with skin.[1]

-

Ingestion: Harmful if swallowed.[5]

The toxicological properties have not been fully investigated.[6] Chronic exposure to inorganic fluorides can lead to skeletal fluorosis.[7]

Quantitative Exposure Limits and Toxicological Data

The following tables summarize the available quantitative data regarding exposure limits and toxicology. It is important to note that specific toxicological studies for Lutetium (III) Fluoride are limited.

Table 1: Occupational Exposure Limits

| Parameter | Value | Jurisdiction/Agency |

| OSHA PEL (as F) | 2.5 mg/m³ | USA - OSHA |

| ACGIH TLV (as F) | 2.5 mg/m³ | USA - ACGIH |

| NIOSH REL (as F) | 2.5 mg/m³ | USA - NIOSH |

| MAK (as F, inhalable fraction) | 1 mg/m³ | Germany - DFG |

Table 2: Toxicological Summary

| Effect | Observation | Notes |

| Acute Toxicity | Not fully investigated. Some sources classify it as toxic if swallowed or in contact with skin.[1][5] | Data is limited. |

| Skin Irritation | Causes skin irritation.[2][3][4] | |

| Eye Irritation | Causes serious eye irritation.[2][3][4] | |

| Respiratory Irritation | May cause respiratory irritation.[2][5] | |

| Chronic Toxicity | Chronic exposure to inorganic fluorides may cause skeletal fluorosis.[7] | |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA. | |

| Fibrogenic Potential | Considered to have a mild fibrogenic danger.[1][7] |

Safe Handling and Storage

Engineering Controls:

-

Work with Lutetium (III) Fluoride should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator for particulates is recommended.[7]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust.[6]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep containers tightly closed.[6]

-

Store away from incompatible materials such as strong reducing agents.[6]

First Aid Measures

In case of exposure, seek immediate medical attention.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

-

Ingestion: Do not induce vomiting. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person.[7]

Accidental Release and Disposal

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Sweep up the spilled material and place it in a suitable container for disposal.[6]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

Experimental Protocols and Signaling Pathways

Currently, there is no publicly available information regarding specific experimental protocols or signaling pathways directly involving this compound or Lutetium (III) Fluoride. Therefore, no visualizations in the form of Graphviz diagrams can be provided at this time. Researchers should develop their own detailed protocols and safety assessments based on the intended use of the compound.

References

- 1. Lutetium fluoride | F3Lu | CID 83712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. prochemonline.com [prochemonline.com]

- 4. fishersci.es [fishersci.es]

- 5. Lutetium (III) Fluoride - ProChem, Inc. [prochemonline.com]

- 6. fishersci.com [fishersci.com]

- 7. Lutetium Fluoride - ESPI Metals [espimetals.com]

Methodological & Application

Application Notes: LUF5831 Experimental Protocol for cAMP Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: LUF5831 is an experimental compound investigated for its interaction with G protein-coupled receptors (GPCRs). Characterizing the effect of such compounds on intracellular signaling pathways is a crucial step in drug discovery. One of the most important second messengers in GPCR signaling is cyclic adenosine monophosphate (cAMP).[1] GPCRs that couple to the Gs alpha subunit (Gαs) stimulate adenylyl cyclase to increase intracellular cAMP levels, while those coupling to the Gi alpha subunit (Gαi) inhibit adenylyl cyclase, leading to decreased cAMP.[2]

This document provides a detailed protocol for using a cAMP assay to determine the pharmacological profile of a compound like this compound, specifically its potential as a positive allosteric modulator (PAM) at the adenosine A2A receptor (A2AR), a Gs-coupled receptor.[3][4] Allosteric modulators bind to a site distinct from the endogenous ligand binding site and can potentiate or inhibit the receptor's response to the primary ligand.[5][6]

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a Gs protein-coupled receptor.[3] Upon binding of an agonist (like adenosine), the receptor undergoes a conformational change, activating the associated Gs protein. The activated Gsα subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into cAMP.[3][4] This increase in intracellular cAMP leads to the activation of downstream effectors such as Protein Kinase A (PKA), which mediates various cellular responses.[3][7]

Caption: A2AR Gs-coupled signaling pathway leading to cAMP production.

Principle of the cAMP Assay

Cyclic AMP levels can be measured using various commercially available assay kits.[1] Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and luminescence-based assays like cAMP-Glo™.[2][8][9] These assays are typically competitive immunoassays.[10] In this format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP; high cAMP levels lead to a low signal, and vice versa.

This protocol is based on a generic luminescence-based assay format, which is readily adaptable for high-throughput screening.

Experimental Protocol: Characterizing this compound as an A2AR PAM

This protocol describes how to assess if this compound acts as a positive allosteric modulator. The experiment involves generating a dose-response curve for a standard A2AR agonist in the presence and absence of a fixed concentration of this compound.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor (or other suitable cell line).

-

Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

A2AR Agonist: CGS21680 or Adenosine.

-

Test Compound: this compound.

-

Assay Buffer: HBSS or PBS with 0.1% BSA.

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.[11][12]

-

cAMP Assay Kit: e.g., cAMP-Glo™ Assay (Promega), HTRF cAMP Assay (Cisbio), or equivalent.

-

Multi-well Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

-

Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow

Caption: General workflow for the this compound cAMP assay experiment.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture A2AR-expressing HEK293 cells until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into white, opaque 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of the A2AR agonist (e.g., CGS21680) in DMSO and then serially dilute it in assay buffer to create a range of concentrations (e.g., 11-point, 3-fold dilutions).[10] The final concentrations should span the expected dose-response range.

-

Prepare a stock solution of this compound in DMSO. Dilute it in assay buffer to a fixed concentration (e.g., 1 µM).

-

Prepare a vehicle control solution (assay buffer with the same final percentage of DMSO as the compound solutions).

-

All solutions should contain a PDE inhibitor like IBMX (e.g., at 500 µM) to prevent cAMP breakdown.

-

-

Assay Execution:

-

Carefully remove the culture medium from the cell plates.

-

Wash the cells once with assay buffer.

-

Add the this compound solution to the "test" wells and the vehicle solution to the "control" wells.

-

Pre-incubate for 15-30 minutes at room temperature or 37°C.

-

Add the serial dilutions of the A2AR agonist to both the this compound-treated and vehicle-treated wells.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Following the incubation, perform the cAMP measurement according to the manufacturer's instructions for your chosen assay kit. This typically involves adding a lysis reagent followed by a detection solution.

-

Incubate for the recommended time (e.g., 20-60 minutes) at room temperature to allow for cell lysis and the detection reaction to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

Data Analysis

-

Convert the raw luminescence units (RLU) into cAMP concentrations using a standard curve if required by the kit.[10]

-

Plot the cAMP concentration (or % of maximal response) against the log of the agonist concentration for both conditions (with and without this compound).

-

Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for the agonist in both conditions.

-

A positive allosteric modulator will typically cause a leftward shift in the dose-response curve (a decrease in the agonist's EC50 value) and/or an increase in the Emax.

Data Presentation: Expected Results

The following table summarizes hypothetical data from an experiment designed to test this compound's effect on the A2AR agonist CGS21680.

| Treatment Condition | CGS21680 EC50 (nM) | Emax (RLU) | Fold-Shift in EC50 |

| Vehicle (0.1% DMSO) | 25.5 | 85,000 | - |

| This compound (1 µM) | 8.2 | 92,000 | 3.1 |

Interpretation: In this representative dataset, the presence of 1 µM this compound caused a 3.1-fold decrease in the EC50 of the A2AR agonist CGS21680 (from 25.5 nM to 8.2 nM). This leftward shift in the potency of the orthosteric agonist is a hallmark of positive allosteric modulation.[13] A slight increase in the maximum response (Emax) is also observed, further supporting the characterization of this compound as an A2AR PAM.

References

- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of A2a Extracellular Adenosine Receptor-Mediated Signaling in Adenosine-Mediated Inhibition of T-Cell Activation and Expansion | Blood | American Society of Hematology [ashpublications.org]

- 5. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue | MDPI [mdpi.com]

- 6. Allosteric Modulation of Adenosine A2A Receptors as a New Therapeutic Avenue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay Protocol [promega.sg]

- 9. resources.revvity.com [resources.revvity.com]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. Neurotrophins Elevate cAMP to Reach a Threshold Required to Overcome Inhibition by MAG through Extracellular Signal-Regulated Kinase-Dependent Inhibition of Phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual-activation of cAMP production through photo-stimulation or chemical stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for a Generic Radioligand Binding Assay

A Fictional Compound, LUF5831, is Used for Illustrative Purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radioligand binding assays are a fundamental technique in pharmacology and drug discovery for characterizing the interaction of a ligand with its receptor.[1][2][3] These assays utilize a radioactively labeled ligand (radioligand) to quantify its binding to a target receptor.[2] Due to their sensitivity and robustness, they are considered the gold standard for measuring the affinity of a ligand for its receptor.[1][4] This document provides a detailed protocol for performing radioligand binding assays, using the fictional compound this compound as an example. The protocols described here are general and will require optimization for specific receptor systems and radioligands.

There are three primary types of radioligand binding assays:

-

Saturation Assays: These experiments determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.[1][4][5] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[6]

-

Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[1][4] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[4]

-

Kinetic Assays: These experiments measure the rate of association (Kon) and dissociation (Koff) of a radioligand with its receptor.[7]

Data Presentation

The following tables represent typical data obtained from radioligand binding assays. Note: The data presented here for the fictional this compound are for illustrative purposes only and do not represent actual experimental results.

Table 1: Saturation Binding Analysis of [³H]-LUF5831

| Parameter | Value | Units |

| Kd (Dissociation Constant) | 1.5 | nM |

| Bmax (Receptor Density) | 1200 | fmol/mg protein |

| Hill Slope | 0.98 | |

| Experimental Conditions | ||

| Radioligand Concentration Range | 0.1 - 50 | nM |

| Incubation Time | 60 | minutes |

| Incubation Temperature | 25 | °C |

| Receptor Source | CHO cell membranes expressing Receptor X |

Table 2: Competition Binding Analysis of this compound

| Compound | Ki (Inhibition Constant) | IC50 (Half maximal inhibitory concentration) |

| This compound | 5.2 nM | 8.5 nM |

| Compound Y (Reference) | 10.8 nM | 17.7 nM |

| Experimental Conditions | ||

| [³H]-Reference Ligand | [³H]-Compound Z | |

| [³H]-Reference Ligand Concentration | 2 | nM |

| Incubation Time | 90 | minutes |

| Incubation Temperature | 25 | °C |

| Receptor Source | Rat brain cortex membranes |

Experimental Protocols

I. Membrane Preparation from Cultured Cells or Tissues

This protocol describes the preparation of cell membranes, a common source of receptors for binding assays.

Materials:

-

Cell pellet or tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors

-

Sucrose Buffer: Homogenization buffer with 10% sucrose

-

Centrifuge and rotor

-

Homogenizer (e.g., Dounce or Polytron)

-

Bradford or BCA protein assay kit

Procedure:

-

Wash cells or minced tissue with ice-cold phosphate-buffered saline (PBS) and centrifuge to obtain a pellet.

-

Resuspend the pellet in 20 volumes of ice-cold homogenization buffer.[8]

-

Homogenize the suspension on ice.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[8]

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8]

-

Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and centrifuge again.

-

Resuspend the final pellet in sucrose buffer for cryoprotection.[8]

-

Determine the protein concentration of the membrane preparation.

-

Aliquot and store at -80°C until use.

II. Saturation Radioligand Binding Assay Protocol

Objective: To determine the Kd and Bmax of [³H]-LUF5831.

Materials:

-

Membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA[8]

-

Radioligand: [³H]-LUF5831

-

Unlabeled ligand for non-specific binding (e.g., a high concentration of unlabeled this compound)

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the radioligand ([³H]-LUF5831) in assay buffer. Typically, 8-12 concentrations are used.

-

In a 96-well plate, set up triplicate wells for each concentration for total binding and non-specific binding (NSB).

-

Total Binding Wells: Add assay buffer, the appropriate concentration of [³H]-LUF5831, and the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[8]

-

Non-Specific Binding (NSB) Wells: Add a high concentration of unlabeled ligand, the same concentration of [³H]-LUF5831 as in the corresponding total binding wells, and the membrane preparation.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[8]

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Subtract the NSB counts from the total binding counts to obtain specific binding. Plot specific binding against the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.

III. Competition Radioligand Binding Assay Protocol

Objective: To determine the Ki of unlabeled this compound.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (this compound).

-

In a 96-well plate, set up triplicate wells for each concentration of the test compound.

-

To each well, add a fixed concentration of the radioligand (typically at or below its Kd), the membrane preparation, and the corresponding concentration of the unlabeled test compound.

-

Include control wells for total binding (radioligand and membranes only) and NSB (radioligand, membranes, and a high concentration of a standard unlabeled ligand).

-

Incubate, filter, and count radioactivity as described in the saturation assay protocol.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations

Caption: Experimental workflow for a typical radioligand binding assay.

Caption: A hypothetical GPCR signaling pathway activated by an agonist.

References

- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 7. Kinetic Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 8. giffordbioscience.com [giffordbioscience.com]

Application Notes and Protocols for LUF5831 in Cell Culture

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Initial searches for "LUF5831" did not yield specific information regarding its mechanism of action, optimal concentration for cell culture, or established experimental protocols. The provided search results discuss various other compounds and signaling pathways unrelated to a specific molecule designated this compound.

It is possible that this compound is a novel or less-documented compound. The following application notes and protocols are therefore presented as a generalized framework. Researchers should adapt these guidelines based on the known chemical properties of this compound and empirical data obtained from their specific cell systems.

Putative Signaling Pathway and Experimental Workflow

To guide the initial characterization of this compound, a hypothetical signaling pathway and a general experimental workflow are proposed. These diagrams are intended to serve as a starting point for experimental design.

Caption: Hypothetical signaling pathway for this compound.

Caption: Experimental workflow for this compound characterization.

General Protocols

The following are generalized protocols. Specific details such as cell type, seeding density, and incubation times should be optimized for each experimental system.